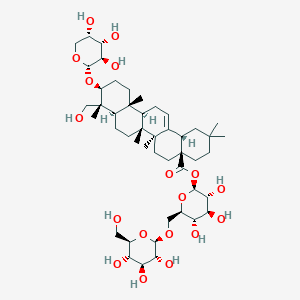

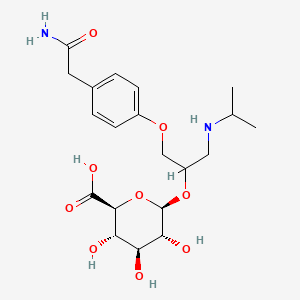

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione derivatives often involves starting from 3-sulfolene, followed by epoxidation and the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Hydroxyl analogues can be obtained through cis-hydroxylation, with the hydroxyl groups subsequently converted to acetate (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques, including X-ray diffraction. This has allowed for the determination of their exact structures and the understanding of their stereochemistry, which is crucial for their reactivity and potential applications (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).

Chemical Reactions and Properties

These derivatives undergo various chemical reactions, including ring-opening cyclizations and the formation of cyclic diimides under solvent-free conditions using microwaves. Such reactions are facilitated by the presence of montmorillonite K-10, leading to high yields and desirable products (Habibi & Marvi, 2005).

Aplicaciones Científicas De Investigación

Synthesis of Polysubstituted Isoindole-1,3-dione Analogues

Research by Tan et al. (2014) outlines the synthesis of new polysubstituted isoindole-1,3-dione analogues from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, including the preparation of epoxide and tricyclic derivatives. These derivatives were synthesized through various chemical reactions, including epoxidation, cis-hydroxylation followed by acetylation, and addition under microwave irradiation, with structures confirmed by X-ray diffraction analysis Tan et al., 2014.

Solvent-Free Synthesis under Microwave Irradiation

Habibi and Marvi (2005) demonstrated the synthesis of cis-3a,4,7,7a-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides using montmorillonite K-10 under microwave irradiation and solvent-free conditions. This approach yielded high-quality products characterized by elemental analysis and spectroscopy Habibi & Marvi, 2005.

Structural and Theoretical Study of Novel Derivatives

Tan et al. (2020) conducted structural and theoretical studies on novel norcantharidine derivatives, including a derivative of the compound . These studies provided insights into supramolecular interactions, crystal structures, and the impact of noncovalent interactions on molecular packing and isomorphism, highlighting the complexity of structural relationships in these compounds Tan et al., 2020.

Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis

Another study by Tan et al. (2016) focused on synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene, employing epoxidation and nucleophile-mediated epoxide opening reactions. This research further expanded the range of derivatized compounds available for various scientific applications Tan et al., 2016.

Propiedades

IUPAC Name |

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3-6,10H,2H2,(H,9,11,12)/t4-,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJWDNXRMUBJJU-JKUQZMGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C2C1C(=O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]([C@@H]2[C@H]1C(=O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.